4-(2-((2-Naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
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Overview
Description
4-(2-((2-Naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C26H19BrN2O4 and a molecular weight of 503356 This compound is known for its unique structural features, which include a naphthyloxy group, a carbohydrazonoyl linkage, and a bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2-Naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Naphthyloxy Acetyl Intermediate: This step involves the reaction of 2-naphthol with acetic anhydride in the presence of a base such as pyridine to form 2-naphthyloxyacetyl chloride.
Carbohydrazonoyl Formation: The 2-naphthyloxyacetyl chloride is then reacted with hydrazine hydrate to form the carbohydrazonoyl intermediate.
Coupling with Bromobenzoate: Finally, the carbohydrazonoyl intermediate is coupled with 3-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
4-(2-((2-Naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The naphthyloxy group can be oxidized to form quinones.
Reduction: The carbohydrazonoyl linkage can be reduced to form hydrazine derivatives.
Substitution: The bromine atom in the bromobenzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-(2-((2-Naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(2-((2-Naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways, leading to altered cellular responses.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((2-Naphthyloxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate
- 4-(2-((2-Naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate
- 2-Methoxy-4-(2-((1-Naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
Uniqueness
4-(2-((2-Naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for research in various scientific fields.
Properties
CAS No. |
303086-25-1 |
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Molecular Formula |
C26H19BrN2O4 |
Molecular Weight |
503.3 g/mol |
IUPAC Name |
[4-[(E)-[(2-naphthalen-2-yloxyacetyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C26H19BrN2O4/c27-22-7-3-6-21(14-22)26(31)33-23-11-8-18(9-12-23)16-28-29-25(30)17-32-24-13-10-19-4-1-2-5-20(19)15-24/h1-16H,17H2,(H,29,30)/b28-16+ |
InChI Key |
KZCNFTKSBNQHDV-LQKURTRISA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)Br |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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